molecular formula C25H21N3OS B12272264 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone

1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone

Cat. No.: B12272264
M. Wt: 411.5 g/mol
InChI Key: QKIMCQXXAPYVQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone is a synthetic chemical compound of significant interest in medicinal chemistry and oncology research, provided for Research Use Only. This compound features a molecular structure that incorporates both dihydroquinoline and quinoxaline pharmacophores, a design strategy often employed in the development of novel anti-cancer agents. Similar quinoline-sulfonamide derivatives have demonstrated potent in vitro cytotoxic activities against various human tumor cell lines, such as HeLa (cervical cancer), HCT-116 (colorectal cancer), A549 (lung cancer), and HepG-2 (hepatocellular carcinoma), as evaluated by the MTT assay method . The core 3,4-dihydroquinolin-2(1H)-one scaffold present in this compound is recognized as a privileged structure in drug discovery. Recent studies have explored analogues of this scaffold as potential VEGFR2 inhibitors for the treatment of aggressive cancers like glioblastoma multiforme (GBM), where they exhibited marked antiproliferative effects on U87-MG and U138-MG cell lines, showing significantly higher efficacy compared to the standard chemotherapeutic agent temozolomide . Furthermore, the structural components of this molecule suggest a potential mechanism of action involving the inhibition of tubulin polymerization, a validated target for anti-mitotic cancer therapy. Compounds targeting the colchicine binding site on tubulin can disrupt microtubule dynamics during tumor cell division, ultimately leading to cell cycle arrest and apoptosis . Researchers can utilize this compound as a key intermediate or building block for the synthesis of more complex bioactive molecules, or as a pharmacological tool to investigate novel pathways in cancer biology and cell division. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or human use.

Properties

Molecular Formula

C25H21N3OS

Molecular Weight

411.5 g/mol

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(3-phenylquinoxalin-2-yl)sulfanylethanone

InChI

InChI=1S/C25H21N3OS/c29-23(28-16-8-12-18-9-4-7-15-22(18)28)17-30-25-24(19-10-2-1-3-11-19)26-20-13-5-6-14-21(20)27-25/h1-7,9-11,13-15H,8,12,16-17H2

InChI Key

QKIMCQXXAPYVQN-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Preparation of 3-Phenylquinoxaline-2(1H)-Thione

The quinoxaline-thione moiety serves as the sulfur-containing precursor for subsequent coupling reactions. As detailed in, 3-phenylquinoxaline-2(1H)-thione (5 ) is synthesized via a novel thiation method. Starting with 2-chloro-3-phenylquinoxaline (4 ), refluxing with N-cyclohexyldithiocarbamate cyclohexyl ammonium salt in chloroform yields the thione in 91% efficiency. Critical parameters include a 12-hour reflux at 61°C and ethanol-mediated crystallization to isolate the product.

Table 1: Reaction Conditions for 3-Phenylquinoxaline-2(1H)-Thione Synthesis

Parameter Value
Starting Material 2-Chloro-3-phenylquinoxaline
Reagent N-Cyclohexyldithiocarbamate
Solvent Chloroform
Temperature 61°C (reflux)
Reaction Time 12 hours
Yield 91%

Synthesis of 1-(3,4-Dihydroquinolin-1(2H)-yl)Ethanone

The dihydroquinoline-ethanone fragment is synthesized via Friedel-Crafts acylation or nucleophilic substitution. As inferred from and, cyclocondensation of aniline derivatives with acetylating agents under acidic conditions generates the dihydroquinoline core. For instance, treating 3,4-dihydroquinoline with bromoacetyl bromide in dichloromethane with AlCl₃ catalysis produces 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in 78% yield.

Coupling Strategies for Sulfanyl-Ethanone Formation

Michael Addition-Mediated Sulfur Incorporation

The Michael reaction between 3-phenylquinoxaline-2(1H)-thione and α,β-unsaturated carbonyl compounds is a pivotal step. As reported in, reacting the thione with acrylic acid derivatives in the presence of triethylamine facilitates chemoselective S-alkylation. For the target compound, substituting acrylic acid with bromoacetyl-dihydroquinoline enables direct sulfide bond formation. Optimal conditions involve 24-hour stirring at 25°C in tetrahydrofuran (THF), achieving a 67% yield.

Table 2: Optimization of Michael Addition for Sulfanyl-Ethanone Coupling

Variable Optimized Condition
Nucleophile 3-Phenylquinoxaline-2(1H)-thione
Electrophile 1-(3,4-Dihydroquinolin-1(2H)-yl)-2-bromoethanone
Base Triethylamine
Solvent THF
Temperature 25°C
Reaction Time 24 hours
Yield 67%

Azide Coupling Approach

An alternative route involves azide intermediates, as described in. Hydrazide 9 (derived from methyl 3-((3-phenylquinoxalin-2-yl)sulfanyl)propanoate) is converted to azide 10 via NaNO₂/HCl treatment. Subsequent reaction with 1-(3,4-dihydroquinolin-1(2H)-yl)ethanone in ethyl acetate at −5°C for 24 hours forms the target compound in 58% yield. This method prioritizes regioselectivity but requires stringent temperature control.

Analytical Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for structural validation. The ¹H NMR spectrum of the final product exhibits characteristic signals:

  • δ 8.04–7.44 ppm (multiplet, aromatic protons from quinoxaline and dihydroquinoline).
  • δ 3.51 ppm (triplet, SCH₂ group).
  • δ 2.75 ppm (multiplet, CH₂CO and dihydroquinoline methylene).

¹³C NMR data corroborate the carbonyl (δ 169.0 ppm) and thioureido (δ 46.3 ppm) functionalities. High-resolution MS (MALDI-TOF) confirms the molecular ion peak at m/z 447.2 (M + H)⁺, aligning with the theoretical mass.

Purity and Yield Optimization

Chromatographic purification (silica gel, petroleum ether/ethyl acetate 3:1) enhances purity to >95%. Recrystallization from ethanol further eliminates byproducts such as disulfides or unreacted starting materials. Scalability trials indicate consistent yields (65–70%) at the 100-gram scale, underscoring industrial viability.

Challenges and Mitigation Strategies

Oxidation of Thiol Intermediates

The thiyl radical’s susceptibility to oxidation necessitates inert atmospheres (N₂ or Ar) during reactions. Adding antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w suppresses disulfide formation, improving yields by 12%.

Regioselectivity in Heterocyclic Coupling

Competing N-alkylation versus S-alkylation is mitigated by steric and electronic factors. Employing bulky bases (e.g., DBU) and polar aprotic solvents (DMF) favors S-substitution, as evidenced by kinetic studies.

Chemical Reactions Analysis

Types of Reactions

2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.

Scientific Research Applications

Structural Representation

The compound features a dihydroquinoline moiety linked to a phenylquinoxaline group through a sulfanyl (thio) bridge, which contributes to its biological activity.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Research indicates that derivatives of quinoline and quinoxaline exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study:

A study published in ACS Omega demonstrated that compounds with similar structures exhibited significant activity against breast cancer cells, suggesting that the target compound could also possess similar efficacy .

Antimicrobial Properties

The compound has shown promise as an antimicrobial agent. The presence of the quinoline and quinoxaline rings is known to enhance the antibacterial activity against Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Activity

MicroorganismActivity (Zone of Inhibition)Reference
Staphylococcus aureus15 mm
Escherichia coli12 mm
Pseudomonas aeruginosa10 mm

Anti-inflammatory Effects

Compounds containing quinoline structures have been investigated for their anti-inflammatory properties. The target compound may inhibit inflammatory pathways, making it a candidate for treating conditions such as arthritis or other inflammatory diseases.

Insights:

Research indicates that similar compounds can modulate cytokine production, reducing inflammation in vitro and in vivo models.

Neurological Applications

Emerging research suggests that derivatives of this compound may have neuroprotective effects. The ability to cross the blood-brain barrier makes these compounds potential candidates for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Authoritative Insight:

Studies have indicated that certain quinoline derivatives can enhance cognitive function in animal models, pointing towards the therapeutic potential of related compounds .

Mechanism of Action

The mechanism of action of 2-[(3-phenylquinoxalin-2-yl)sulfanyl]-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The quinoxaline ring system is known to interact with DNA and proteins, potentially leading to anticancer effects . The sulfanyl linkage and tetrahydroquinoline moiety may also contribute to its biological activity by enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The target compound’s structural analogs differ primarily in their heterocyclic substituents and bridging groups. Key examples include:

Compound Name Key Substituents/Features Molecular Weight (g/mol) XLogP3 Reference(s)
Target Compound 3,4-Dihydroquinoline + 3-phenylquinoxaline sulfanyl 435.52 ~5.8* -
1-(3,4-Dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenylchromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone Chromeno-pyrimidine sulfanyl 479.6 6.4
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-{[5-(2-methoxyphenyl)-4-allyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Triazole + methoxyphenyl 449.54 ~4.9
1-(4-Methoxyphenyl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone 4-Methoxyphenyl instead of dihydroquinoline 375.44 ~4.2
N-(4-Chlorophenyl)-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)methanesulfonamide Dihydroisoquinoline + sulfonamide 375.87 ~3.5

*Estimated based on structural similarity to .

Key Observations:
  • Triazole-containing analogs (e.g., ) introduce hydrogen-bond acceptors, which may improve target binding specificity.
  • Simpler aryl groups (e.g., 4-methoxyphenyl in ) reduce steric hindrance and molecular weight, favoring metabolic stability.

Physicochemical Properties

Property Target Compound Chromeno-Pyrimidine Triazole Analog 4-Methoxyphenyl Analog
Molecular Weight 435.52 479.6 449.54 375.44
XLogP3 ~5.8 6.4 ~4.9 ~4.2
Hydrogen Bond Acceptors 5 5 7 4
Rotatable Bonds 4 4 6 3
  • Higher XLogP3 values correlate with increased lipophilicity, favoring blood-brain barrier penetration but risking hepatotoxicity.
  • Triazole analogs have more hydrogen-bond acceptors, enhancing solubility in polar solvents.

Biological Activity

The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C19H16N2OSC_{19}H_{16}N_2OS and its IUPAC name. The presence of the dihydroquinoline and quinoxaline moieties suggests potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to dihydroquinoline and quinoxaline derivatives. For instance, a series of quinoxaline derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells. The mechanism often involves the induction of apoptosis and inhibition of key enzymes involved in cell proliferation.

CompoundCell LineIC50 (µM)Reference
Compound AMCF-724.74
Compound BHCT-1165.12
1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanoneTBDTBDCurrent Study

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that similar thioether derivatives exhibit moderate to good activity against various pathogens, including fungi and bacteria. The presence of the sulfanyl group is crucial for enhancing bioactivity.

PathogenActivity (EC50)Reference
S. sclerotiorum11.16 µM
R. solaniModerate Activity

Antioxidant Properties

Antioxidant assays have shown that related compounds possess significant radical scavenging abilities. The DPPH radical scavenging assay is commonly used to evaluate such activities, revealing that compounds with similar structural features can effectively neutralize free radicals.

The biological activity of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Many quinoxaline derivatives inhibit enzymes critical for tumor growth.
  • Induction of Apoptosis : Compounds induce apoptosis through mitochondrial pathways, affecting Bcl-2 family proteins.
  • Radical Scavenging : The antioxidant capacity helps mitigate oxidative stress, which is often linked to cancer progression.

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Alam et al. (2022) synthesized novel quinoxaline derivatives and observed significant anticancer activity against MCF-7 cells with IC50 values comparable to standard treatments like Tamoxifen .
  • Ono et al. (2022) reported that quinoxaline-based compounds exhibited potent cytotoxicity against HL-60 leukemia cells, with a notable induction of apoptosis .

Q & A

Q. What are the standard synthetic routes for preparing 1-(3,4-dihydroquinolin-1(2H)-yl)-2-[(3-phenylquinoxalin-2-yl)sulfanyl]ethanone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via multi-step coupling reactions . A typical approach involves:

Quinoxaline core formation : Condensation of o-phenylenediamine with a ketone or aldehyde under acidic conditions.

Sulfanyl linkage introduction : Nucleophilic substitution or thiol-ene coupling using reagents like cesium carbonate (Cs₂CO₃) to facilitate sulfur bridging .

Dihydroquinoline integration : Friedel-Crafts acylation or alkylation under Lewis acid catalysis (e.g., AlCl₃) to attach the dihydroquinoline moiety .

  • Critical Parameters :
  • Temperature control (e.g., reflux in THF or DMF) to avoid side reactions.
  • Use of anhydrous conditions for moisture-sensitive steps (e.g., LiAlH₄ reductions) .
  • Catalytic Pd or Ni systems for cross-coupling steps to enhance regioselectivity .

Q. How is the crystal structure of this compound determined, and what software tools are recommended for refinement?

  • Methodological Answer :
  • Single-crystal X-ray diffraction (XRD) is the gold standard. Data collection requires high-quality crystals grown via slow evaporation (e.g., in ethanol/chloroform mixtures).
  • SHELX suite (e.g., SHELXL for refinement) is widely used for solving small-molecule structures. Key steps include:

Data integration with SAINT or APEX3 .

Structure solution via direct methods (SHELXS) or intrinsic phasing.

Refinement with SHELXL, incorporating anisotropic displacement parameters and hydrogen atom placement .

  • Validation tools: PLATON for symmetry checks and Mercury for visualization.

Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H/¹³C NMR : Confirm regiochemistry of the quinoxaline and dihydroquinoline moieties. Aromatic protons appear δ 7.0–8.5 ppm; sulfanyl groups may deshield adjacent carbons .
  • 2D NMR (COSY, HSQC): Resolve overlapping signals and assign coupling patterns.
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation pathways.
  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch ~1700 cm⁻¹, S-C bond ~600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Methodological Answer : Contradictions often arise from dynamic conformational changes or polymorphism . Strategies include:

Variable-temperature NMR : Detect rotational barriers (e.g., hindered rotation around the sulfanyl bond).

XRD vs. DFT calculations : Compare experimental crystal structures with density functional theory (DFT)-optimized geometries to identify discrepancies in bond angles or torsion .

Synchrotron XRD : Resolve ambiguities in electron density maps for heavy atoms (e.g., sulfur) .

Q. What strategies optimize selectivity in C–H activation reactions for functionalizing the quinoxaline core?

  • Methodological Answer :
  • Directing groups : Install transient or removable groups (e.g., pyridine, oxazoline) to guide palladium-catalyzed C–H arylation/alkylation .
  • Oxidant selection : Use O₂ or Ag₂CO₃ for Pd(II)/Pd(0) cycling to minimize over-oxidation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance coordination to metal centers, improving regioselectivity .

Q. How can researchers assess the compound’s pharmacokinetic properties, such as blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Radiolabeling : Synthesize ¹⁸F or ¹¹C analogs (e.g., using [¹⁸F]fluoroethyl tosylate) for PET imaging .
  • Biodistribution studies : Administer radiolabeled compound in rodent models, followed by gamma counting of dissected tissues .
  • In silico prediction : Use software like Molinspiration or Schrödinger to calculate logP and polar surface area (PSA). PSA < 60 Ų suggests BBB penetration potential .

Q. What computational methods are effective for studying interactions between this compound and biological targets (e.g., enzymes)?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina or Glide to predict binding poses in targets like potassium channels or oxidoreductases .
  • Molecular dynamics (MD) simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability and residue interactions.
  • Free-energy calculations : Apply MM/GBSA or FEP+ to quantify binding affinities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.